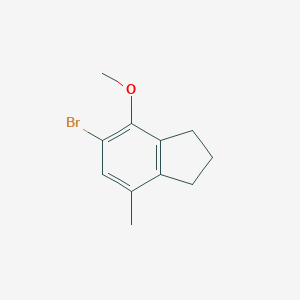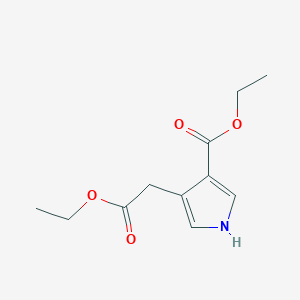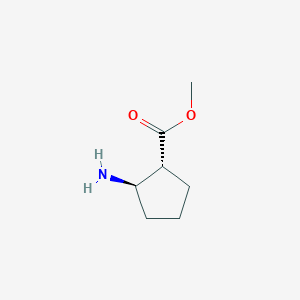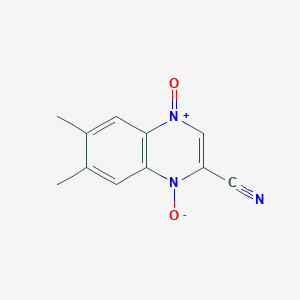
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the cyano group and the 1,4-dioxide functionality in this compound enhances its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile can be synthesized through the Beirut reaction, which involves the reaction of benzofuroxane with active methylene nitriles . The reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to the corresponding quinoxaline.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use as antibiotics and anticancer agents.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . The compound interacts with cellular components, leading to oxidative stress and apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the core structure but lacks the cyano and dimethyl groups.
2-Aminoquinoxaline 1,4-dioxide: Contains an amino group instead of the cyano group.
3-Amino-1,2,4-benzotriazine 1,4-dioxide: A closely related structure with similar biological activities.
Uniqueness
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is unique due to the presence of both the cyano and dimethyl groups, which enhance its reactivity and biological properties. These functional groups contribute to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
171880-76-5 |
|---|---|
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3 |
InChI-Schlüssel |
DEPCNRPDWXQSTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Synonyme |
2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


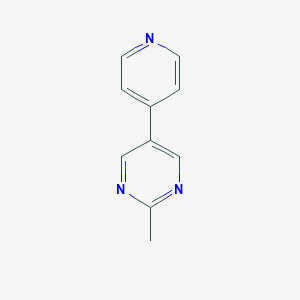
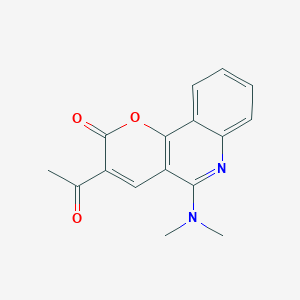
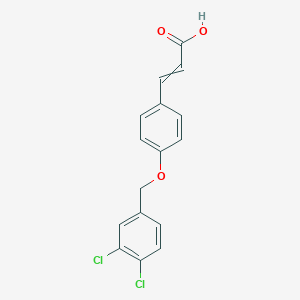


![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)
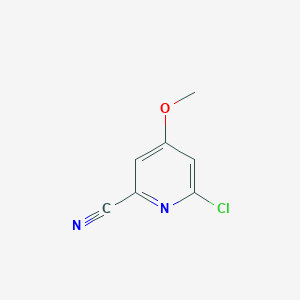
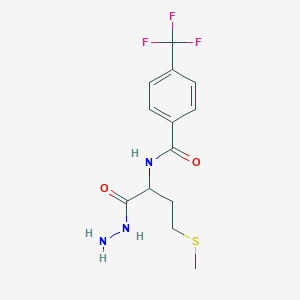

![2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B71611.png)

